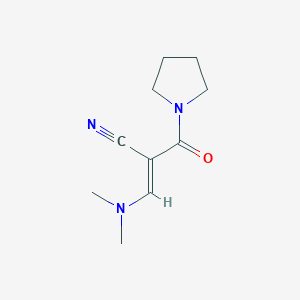

(2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12(2)8-9(7-11)10(14)13-5-3-4-6-13/h8H,3-6H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMYMSWHYPZRID-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile, with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound exhibits various biological activities primarily attributed to its structural features, including the dimethylamino group and the pyrrolidine moiety. These functionalities are known to influence pharmacological interactions with biological targets.

- Antiviral Activity : Research indicates that derivatives of acrylonitrile compounds can inhibit viral replication. For instance, similar compounds have shown efficacy against Hepatitis C virus (HCV) by interfering with viral protein synthesis and replication mechanisms .

- Antitumor Properties : Studies have suggested that compounds with similar structures may possess antitumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the pyrrolidine ring is often linked to enhanced cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : The biological activity may also involve the inhibition of specific enzymes. For example, compounds containing dimethylamino groups have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .

Study 1: Antiviral Efficacy Against HCV

A study focused on the antiviral properties of this compound analogs demonstrated their ability to inhibit HCV replication in vitro. The results indicated a dose-dependent response with significant reductions in viral load at concentrations as low as 0.1 µM, suggesting a promising avenue for treatment strategies against HCV .

Study 2: Antitumor Activity

In vitro studies targeting breast cancer cell lines (MCF-7) showed that derivatives of this compound could reduce cell viability significantly. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting its potential as an anticancer agent .

Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that related compounds effectively inhibited AChE and BuChE with IC50 values in the low micromolar range. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders .

Data Tables

The following table summarizes the biological activities and relevant findings associated with this compound:

Scientific Research Applications

-

Inhibition of Janus Kinase (JAK) :

- The compound has been identified as a potential inhibitor of Janus Kinase, an enzyme implicated in various diseases such as cancer, autoimmune disorders, and inflammatory conditions. Inhibiting JAK can modulate immune responses and has therapeutic implications for conditions like rheumatoid arthritis and psoriasis .

- Anticancer Properties :

-

Neuroprotective Effects :

- Preliminary studies suggest that (2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's. This effect is hypothesized to arise from its ability to inhibit neuroinflammation and oxidative stress .

- Antimicrobial Activity :

Case Study 1: JAK Inhibition

A study conducted on pyrrolo[2,3-d]pyrimidinyl derivatives demonstrated that compounds similar to this compound effectively inhibited JAK pathways in vitro. This inhibition led to reduced cell proliferation in cancer cell lines, indicating a potential therapeutic role in oncology .

Case Study 2: Neuroprotection

Research exploring the neuroprotective effects of acrylonitrile derivatives highlighted their capability to reduce neuronal apoptosis in models of oxidative stress. The findings suggest that such compounds could be developed into neuroprotective agents for conditions like Alzheimer's disease .

Summary Table of Applications

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated nitrile system facilitates Michael additions due to electron-withdrawing effects from the nitrile and carbonyl groups. For example:

-

Thiol addition : Nucleophiles like thiols attack the β-position, forming thioether adducts. Similar reactions are observed in acrylonitrile derivatives under basic conditions .

-

Amine addition : Primary/secondary amines undergo conjugate addition to generate β-amino derivatives. The dimethylamino group may enhance electrophilicity via resonance .

Table 1: Representative Nucleophilic Additions

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| RSH | β-Thioether acrylonitrile | KOH, DMF, 100°C | 75–90 | |

| R₂NH | β-Amino acrylonitrile | RT, THF | 60–85 |

[3+2] Dipolar Cycloadditions

The compound may serve as a dipolarophile in cycloadditions with azomethine ylides. For instance, iridium-catalyzed reductive generation of ylides enables regio- and stereoselective pyrrolidine formation .

Key Example :

-

Reaction with azomethine ylides (generated from amides) yields pyrrolidine-fused products with up to 93% diastereoselectivity .

Mechanistic Insight :

DFT calculations suggest asynchronous transition states, where the nitrile group stabilizes partial charges during cycloaddition .

Cyclization Reactions

Intramolecular cyclization is feasible via activation of the nitrile or carbonyl group:

-

Base-promoted cyclization : Under KOH/DMF, the nitrile may undergo intramolecular attack by pyrrolidine’s amine, forming bicyclic structures (e.g., tetrahydronaphthalenes) .

-

Acid-mediated cyclization : Protonation of the carbonyl enhances electrophilicity, enabling ring closure with nucleophilic partners .

Table 2: Cyclization Pathways

| Conditions | Product Type | Key Intermediate | Yield (%) | Source |

|---|---|---|---|---|

| KOH, DMF, 100°C | Pyranone derivatives | Enolate | 85–90 | |

| HCl, RT | Six-membered heterocycles | Iminium ion | 70–80 |

Oxidation and Reduction

-

Nitrile reduction : Catalytic hydrogenation (H₂/Pd) converts the nitrile to a primary amine, retaining the pyrrolidine carbonyl .

-

Oxidation of dimethylamino group : Strong oxidants (e.g., mCPBA) may form N-oxide derivatives, altering electronic properties .

Synthetic Considerations

Comparison with Similar Compounds

Structural Analogs in the Acrylonitrile Family

The compound belongs to a broader class of α-cyanoacrylates and acrylonitriles, which are characterized by their electron-deficient double bonds and versatility in synthesis. Key analogs include:

Impact of Substituents on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound acts as an electron donor, increasing solubility and altering reactivity compared to unsubstituted acrylonitrile (e.g., acrylonitrile itself, CAS 107-13-1, is highly volatile and toxic) . Pyrrolidine-1-carbonyl substituents introduce steric bulk and hydrogen-bonding capacity, contrasting with smaller groups like thienyl (in QZ-2527) or planar aromatic systems (e.g., phenothiazine in 1r) .

- H-bonding) .

- Biological Activity: Phenothiazine- and carbazole-containing analogs (e.g., 1r, 3a) exhibit dual tubulin polymerization inhibition and kinase modulation, suggesting that the target compound’s pyrrolidine-carbonyl group may also confer bioactivity through similar mechanisms .

Preparation Methods

Synthesis of Phosphonate Reagent

The phosphonate reagent, diethyl [(dimethylamino)cyanomethyl]phosphonate, can be prepared via an Arbuzov reaction:

Preparation of Pyrrolidin-1-ylcarbonyl Aldehyde

The aldehyde component is synthesized in two steps:

HWE Reaction for E-Selective Olefination

Combine the phosphonate reagent (1.2 eq) and aldehyde (1 eq) in tetrahydrofuran (THF) under inert atmosphere. Add sodium hydride (1.5 eq) at 0°C and stir for 12 h at room temperature. The reaction proceeds via a concerted mechanism, favoring the E-isomer due to steric hindrance between the phosphonate and aldehyde groups.

Typical Yield : 65–75% after column chromatography (hexane/ethyl acetate = 3:1).

Knoevenagel Condensation Strategy

Knoevenagel condensation between a carbonyl compound and an active methylene nitrile offers an alternative route.

Substrate Preparation

Condensation Reaction

Heat the ketone (1 eq) and dimethylaminomalononitrile (1.2 eq) in ethanol with piperidine (10 mol%) at reflux for 6 h. The base deprotonates the active methylene, enabling nucleophilic attack on the carbonyl carbon. Subsequent elimination forms the acrylonitrile.

Stereochemical Control : E-selectivity is enhanced by using polar aprotic solvents (e.g., DMF) and elevated temperatures.

Yield : 55–60% after silica gel chromatography.

Michael Addition-Elimination Sequence

This two-step approach involves conjugate addition followed by dehydration.

Conjugate Addition of Dimethylamine

Acid-Catalyzed Elimination

Treat the adduct with p-toluenesulfonic acid (PTSA) in toluene at 110°C. The reaction proceeds via a six-membered transition state, favoring E-configuration due to minimized steric clashes.

Yield : 70–75% after distillation under reduced pressure.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | E-Selectivity | Practical Complexity |

|---|---|---|---|

| HWE Olefination | 65–75 | >95% | Moderate |

| Knoevenagel | 55–60 | 80–85% | Low |

| Michael Elimination | 70–75 | 90–95% | High |

The HWE method offers superior stereocontrol but requires specialized phosphonate reagents. The Michael route, while efficient, demands stringent temperature control.

Scale-Up Considerations and Industrial Feasibility

- HWE Route : Suitable for large-scale production due to commercial availability of phosphonates. However, Pd-catalyzed side reactions may occur during phosphonate synthesis.

- Knoevenagel : Economical for bulk synthesis but necessitates efficient recycling of solvents like DMF.

- Michael Route : Limited by the cost of cryogenic conditions but advantageous for high-purity demands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.